molecular formula C49H82N8O7+2 B10774355 Bantag-1

Bantag-1

Cat. No.: B10774355
M. Wt: 895.2 g/mol
InChI Key: DAWSYEXBFLQUER-SLMIJXFKSA-P
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Description

Bantag-1 is a synthetic organic compound known for its role as a peptide-antagonist. It is specifically a high-affinity antagonist of the orphan G-protein-coupled receptor Bombesin receptor subtype-3 (BRS-3). The binding affinity of this compound in BRS-3 expressing cells is approximately 1.3 nanomolar . This compound is often used in biochemical and physiological studies due to its specificity and high affinity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bantag-1 is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the peptide chain. The key steps include:

  • Protection of amino groups using Boc (tert-butyloxycarbonyl) groups.
  • Coupling of amino acids using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
  • Deprotection of Boc groups using trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Bantag-1 primarily undergoes peptide coupling and deprotection reactions during its synthesis. It is stable under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions.

Common Reagents and Conditions:

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt).

    Deprotection Reagents: Trifluoroacetic acid (TFA).

Major Products Formed: The major product formed from the synthesis of this compound is the peptide chain itself, which is then purified and characterized .

Scientific Research Applications

Bantag-1 has several scientific research applications, including:

Mechanism of Action

Bantag-1 exerts its effects by binding to the Bombesin receptor subtype-3 (BRS-3) with high affinity. This binding inhibits the receptor’s activity, thereby blocking the downstream signaling pathways. The molecular targets involved include the G-protein-coupled receptor BRS-3, which plays a role in regulating energy homeostasis and metabolic processes .

Comparison with Similar Compounds

    MK-5046: A nonpeptide agonist of BRS-3.

    Bag-1 and Bag-2: Selective agonists for BRS-3.

Comparison: Bantag-1 is unique due to its high specificity and affinity for BRS-3 compared to other compounds. While MK-5046 is an agonist, this compound acts as an antagonist, providing a different mechanism of action. Bag-1 and Bag-2 are also agonists, making this compound distinct in its inhibitory role .

Properties

Molecular Formula

C49H82N8O7+2

Molecular Weight

895.2 g/mol

IUPAC Name

[3-[[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-3-cyclohexa-1,3-dien-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-methylamino]-1-hydroxy-3-(1H-imidazol-3-ium-5-yl)propyl]amino]-5-cyclohexyl-3-hydroxypentanoyl]amino]-4-methylpentanoyl]amino]methyl]cyclohexa-1,3-dien-1-yl]methyl-trimethylazanium

InChI

InChI=1S/C49H80N8O7/c1-33(2)23-40(45(60)51-29-36-21-16-22-37(24-36)31-57(7,8)9)53-44(59)28-43(58)39(25-34-17-12-10-13-18-34)54-46(61)42(27-38-30-50-32-52-38)56(6)47(62)41(26-35-19-14-11-15-20-35)55-48(63)64-49(3,4)5/h11,14,19,21,24,30,32-34,39-43,46,54,58,61H,10,12-13,15-18,20,22-23,25-29,31H2,1-9H3,(H3-,50,51,52,53,55,59,60,63)/p+2/t39-,40-,41-,42-,43-,46?/m0/s1

InChI Key

DAWSYEXBFLQUER-SLMIJXFKSA-P

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC1=CCCC(=C1)C[N+](C)(C)C)NC(=O)C[C@@H]([C@H](CC2CCCCC2)NC([C@H](CC3=C[NH+]=CN3)N(C)C(=O)[C@H](CC4=CC=CCC4)NC(=O)OC(C)(C)C)O)O

Canonical SMILES

CC(C)CC(C(=O)NCC1=CCCC(=C1)C[N+](C)(C)C)NC(=O)CC(C(CC2CCCCC2)NC(C(CC3=C[NH+]=CN3)N(C)C(=O)C(CC4=CC=CCC4)NC(=O)OC(C)(C)C)O)O

Origin of Product

United States

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